molecular formula C9H8BrFO B8647365 2-Allyl-6-bromo-3-fluorophenol CAS No. 852111-48-9

2-Allyl-6-bromo-3-fluorophenol

Cat. No.: B8647365
CAS No.: 852111-48-9
M. Wt: 231.06 g/mol
InChI Key: RBWZIQUVEBDQIP-UHFFFAOYSA-N
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Description

2-Allyl-6-bromo-3-fluorophenol is a halogenated phenolic compound characterized by three distinct substituents: an allyl group at the 2-position, a bromine atom at the 6-position, and a fluorine atom at the 3-position of the phenolic ring. This structural arrangement imparts unique electronic and steric properties, making it a compound of interest in organic synthesis and materials science.

Properties

CAS No.

852111-48-9

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

6-bromo-3-fluoro-2-prop-2-enylphenol

InChI

InChI=1S/C9H8BrFO/c1-2-3-6-8(11)5-4-7(10)9(6)12/h2,4-5,12H,1,3H2

InChI Key

RBWZIQUVEBDQIP-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1O)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include halogenated phenols, benzoate esters, and methoxy-substituted aromatics. Below is a comparative analysis of substituent positions, functional groups, and inferred properties:

Compound Name CAS Number Substituents Functional Groups Key Features
2-Allyl-6-bromo-3-fluorophenol Not Available 2-Allyl, 6-Bromo, 3-Fluoro Phenol High acidity (due to electron-withdrawing halogens); potential for Diels-Alder reactivity via allyl group.
2-Fluorophenol 367-12-4 2-Fluoro Phenol Simpler structure; lower molecular weight; reduced steric hindrance.
Ethyl 5-bromo-2-fluorobenzoate Not Listed 5-Bromo, 2-Fluoro Ester Ester group reduces acidity compared to phenol; bromine enhances lipophilicity.
2-Hydroxy-4-methoxybenzophenone 131-57-7 2-Hydroxy, 4-Methoxy Benzophenone, Phenol, Ether UV-absorbing properties; methoxy group increases electron density on the ring.

Electronic and Reactivity Comparisons

  • Acidity: The presence of electron-withdrawing bromine and fluorine substituents in this compound likely enhances its acidity compared to 2-fluorophenol . However, it is less acidic than sulfonic acids or nitro-substituted phenols.
  • Bromine at the 6-position may facilitate nucleophilic aromatic substitution under specific conditions.

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